tetraamminediaquanickel(II)
Description
Tetraamminediaquanickel(II), with the chemical formula [Ni(NH₃)₄(H₂O)₂]²⁺, is a cationic nickel(II) coordination complex. It adopts an octahedral geometry, where the Ni²⁺ center is coordinated by four ammonia (ammine) ligands in the equatorial plane and two axial aqua (H₂O) ligands . This compound is typically synthesized by reacting nickel(II) salts (e.g., NiCl₂ or Ni(NO₃)₂) with aqueous ammonia under controlled pH conditions. The ammonia ligands act as strong field ligands, inducing a significant crystal field splitting energy (Δ₀), which influences its electronic absorption spectra and magnetic properties .
Key properties include:
- Magnetic moment: High-spin configuration (paramagnetic) due to moderate ligand field strength.
- Solubility: Highly soluble in water, forming hydrated salts like [Ni(NH₃)₄(H₂O)₂]Cl₂.
- Stability: Thermodynamically stable in neutral to slightly alkaline conditions.
Properties
Molecular Formula |
H18N4NiO2+4 |
|---|---|
Molecular Weight |
164.86 g/mol |
IUPAC Name |
dioxidanium;azane;nickel(2+) |
InChI |
InChI=1S/4H3N.Ni.2H2O/h4*1H3;;2*1H2/q;;;;+2;;/p+2 |
InChI Key |
WRYRPCCQFHGQPU-UHFFFAOYSA-P |
Canonical SMILES |
N.N.N.N.[OH3+].[OH3+].[Ni+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ligand Composition and Coordination Geometry
The following table summarizes structurally analogous Ni(II) complexes:
Key Observations :
- Ligand Field Strength : Ammine (NH₃) ligands create a stronger field than H₂O, leading to larger Δ₀ values in tetraamminediaquanickel(II) compared to hexaaquanickel(II) .
- Geometric Distortions : Bulky ligands like N,N,N′-trimethylethylenediamine introduce steric strain, causing deviations from ideal octahedral symmetry .
Electronic and Magnetic Properties
Key Observations :
Stability and Reactivity
- Thermodynamic Stability : Stability constants (log β) follow the order: [Ni(en)₂]²⁺ > [Ni(NH₃)₄(H₂O)₂]²⁺ > [Ni(H₂O)₆]²⁺ . Ethylenediamine’s chelate effect enhances stability significantly .
- Kinetic Lability : Aqua ligands in [Ni(H₂O)₆]²⁺ are more labile than ammine ligands, making hexaaquanickel(II) more reactive in ligand substitution reactions .
- Thermal Decomposition : Hydrated salts like [Ni(NH₃)₄(H₂O)₂]Cl₂ lose H₂O at 100–150°C and NH₃ above 200°C, whereas [Ni(en)₂]Cl₂ decomposes at higher temperatures (250–300°C) due to stronger Ni–N bonds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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